4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Catalog No.
S14403703
CAS No.
M.F
C13H9BrClF
M. Wt
299.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Product Name

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

IUPAC Name

4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Molecular Formula

C13H9BrClF

Molecular Weight

299.56 g/mol

InChI

InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2

InChI Key

PRJCCPJWDDDOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, also known by its chemical formula C15_{15}H14_{14}BrCl, is an organic compound characterized by the presence of bromine and chlorine substituents on a biphenyl structure. This compound features a bromo group at the para position relative to a chlorine atom on the benzene ring, along with a fluorophenyl group attached via a methyl linkage. The molecular weight of 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is approximately 325.63 g/mol, and it exhibits properties typical of halogenated aromatic compounds, such as increased reactivity in electrophilic substitution reactions.

The reactivity of 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene can be attributed to its electrophilic aromatic substitution potential. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilic nature of the aromatic ring, making it susceptible to further substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions under basic conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo further bromination or nitration at available positions on the aromatic rings.

These reactions are significant for synthesizing more complex organic molecules and derivatives.

Several synthetic routes have been proposed for the preparation of 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene. Notable methods include:

  • Electrophilic Aromatic Substitution: Starting from a suitable precursor such as fluorobenzene, bromination and chlorination can be sequentially performed.
  • Friedel-Crafts Alkylation: Utilizing chlorinated benzene derivatives and alkylating agents can yield the desired product through Friedel-Crafts chemistry.
  • One-Pot Synthesis: Recent patents describe processes that allow for the direct synthesis of this compound from simpler starting materials using optimized conditions to minimize side reactions and impurities .

The applications of 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene are diverse:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a component in advanced materials.

Interaction studies involving 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene focus on its binding affinities with various biological targets. Compounds with similar structures often exhibit interactions with enzymes or receptors that are critical in metabolic pathways or disease processes. Such studies are essential for understanding the pharmacodynamics and potential therapeutic applications of this compound.

Several compounds share structural similarities with 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
4-Bromo-1-chloro-2-(phenyl)methylbenzeneSimilar halogenated structurePotential anti-cancer activity
4-Fluoro-1-bromo-2-(phenyl)methylbenzeneFluorine instead of chlorineEnhanced electronic properties
4-Bromo-3-nitrobenzaldehydeContains nitro groupKnown for antimicrobial activity
4-Chloro-2-(4-fluorophenyl)methylbenzeneChlorine substitution at different positionInvestigated for anti-inflammatory effects

These comparisons highlight how variations in substituent positions and types can significantly affect the chemical behavior and biological activity of related compounds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Suzuki–Miyaura and Kumada-Type Couplings

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura and Kumada-type couplings, are cornerstone methodologies for constructing carbon–carbon bonds in halogenated aromatic systems. The Suzuki–Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, enables the coupling of aryl halides with organoboron reagents under mild conditions, making it indispensable for functionalizing polyhalogenated arenes. For 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, the bromine and chlorine substituents offer distinct reactivity profiles, with bromine typically participating preferentially due to its lower bond dissociation energy compared to chlorine.

In a representative example, the Suzuki–Miyaura coupling of 2,4-dibromopyridine with arylboronic acids exhibits C2 selectivity when using mononuclear palladium catalysts, attributed to the higher electrophilicity of the C2 position proximal to the nitrogen atom. Similarly, in Kumada-type couplings involving Grignard reagents, the choice of palladium catalyst speciation—whether mononuclear or aggregated—plays a critical role in determining site selectivity. For instance, aggregated palladium clusters or nanoparticles can invert selectivity to favor C4 arylation in dibromopyridine systems, demonstrating the profound influence of catalyst morphology on reaction outcomes.

Table 1: Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated Arenes

SubstrateCatalyst TypeSelectivityKey Factor
2,4-DibromopyridineMononuclear PdC2Electrophilicity
2,4-DibromopyridinePd Clusters/NanoparticlesC4Aggregation-induced effects
4-Bromo-1-chloroarenesLigand-controlled PdBr > ClHalogen reactivity

Site-Selectivity Modulation via Pd Speciation and Aggregation

The aggregation state of palladium catalysts—ranging from mononuclear species to clusters and nanoparticles—introduces a dynamic variable in cross-coupling reactions. Studies on 2,4-dibromopyridine reveal that mononuclear palladium complexes favor C2 arylation due to electronic factors, whereas aggregated palladium species (e.g., Pd₃ clusters) switch selectivity to C4, driven by steric and electronic perturbations at the catalytic site. This dichotomy arises from differences in oxidative addition mechanisms: mononuclear Pd facilitates selective activation of the more electrophilic C–Br bond, while aggregated species alter the transition state geometry, enabling access to less reactive positions.

Critical parameters influencing Pd speciation include:

  • Pd/ligand ratio: Higher ligand concentrations stabilize mononuclear species, whereas ligand-deficient conditions promote aggregation.
  • Stabilizing additives: Salts such as potassium carbonate or ammonium halides modulate aggregation by interacting with Pd surfaces.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor mononuclear catalysts, while nonpolar solvents (e.g., toluene) encourage nanoparticle formation.

These insights are directly applicable to the functionalization of 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene, where strategic control of Pd speciation could enable selective modification at either the bromine or chlorine substituents.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) leverages coordinating functional groups to direct deprotonation and subsequent functionalization at specific positions on aromatic rings. While DoM is widely employed in heteroarene chemistry, its application to heavily halogenated systems like 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene remains underexplored in the literature. The presence of multiple halogen substituents complicates metalation by introducing competing electronic and steric effects. For example, electron-withdrawing halogens (e.g., Cl, Br) can deactivate the ring toward lithiation, necessitating stronger bases or modified reaction conditions.

In contrast, alternative strategies such as Friedel-Crafts alkylation—employed in the synthesis of related compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene—bypass these challenges by leveraging electrophilic aromatic substitution. This approach involves the formation of a benzophenone intermediate via Friedel-Crafts acylation, followed by reduction to the corresponding benzyl derivative. While not strictly a metalation strategy, this method highlights the versatility of electrophilic pathways in functionalizing polyhalogenated systems.

Multi-Halogen Substitution Effects on Reaction Pathways

The coexistence of bromine and chlorine substituents in 4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene introduces complex electronic and steric interactions that govern reactivity. Bromine, being a better leaving group than chlorine, typically dominates in cross-coupling reactions. However, steric hindrance from the adjacent [(4-fluorophenyl)methyl] group can modulate this reactivity. For instance, in Suzuki–Miyaura couplings, bulky substituents near the halogen may slow oxidative addition, favoring alternative pathways or requiring elevated temperatures.

Electronic Effects:

  • The electron-withdrawing nature of halogens reduces electron density at the aromatic ring, slowing electrophilic substitution but facilitating oxidative addition in cross-couplings.
  • Bromine’s polarizability enhances its susceptibility to nucleophilic displacement compared to chlorine.

Steric Effects:

  • The [(4-fluorophenyl)methyl] group introduces steric bulk, potentially shielding the chlorine substituent and directing reactions toward the bromine site.
  • In crowded environments, ligand design becomes critical to ensure catalyst access to the targeted halogen.

A case study from patent literature illustrates the practical implications of these effects. The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene—a structural analog—utilizes a one-pot Friedel-Crafts acylation and reduction sequence, avoiding problematic intermediates formed in acetonitrile-based reductions. This methodology underscores the importance of solvent selection and reaction staging in managing multi-halogenated systems.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

297.95602 g/mol

Monoisotopic Mass

297.95602 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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